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Compound of Interest

Compound Name: 4-Chloro-2-hydroxynicotinic acid
CAS No.: 605661-82-3
Cat. No.: B1592073
. J

CAS Number: 605661-82-3

Synonyms: 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 4-Chloro-2-hydroxy-3-
pyridinecarboxylic acid.

Part 1: Chemical Identity & Core Properties

This molecule exists in a dynamic tautomeric equilibrium between the enol form (2-
hydroxypyridine) and the keto form (2-pyridone). In the solid state and polar solvents, the 2-
pyridone (keto) tautomer predominates, which significantly influences its solubility and reactivity
profile.
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Property Data
Molecular Formula CeH4CINO3
Molecular Weight 173.55 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 198-202 °C (Decomposes)
pKa (Predicted) ~3.5 (Carboxylic acid), ~9.0 (Pyridone NH)
N Soluble in DMSO, DMF, dilute aqueous base;
Solubility . .
sparingly soluble in water/ethanol.[1][2][3][4]
) Predominantly 4-chloro-2-oxo-1,2-
Tautomerism

dihydropyridine-3-carboxylic acid in solution.

Part 2: Synthesis & Manufacturing Protocols
The Challenge of Regioselectivity

The synthesis of 4-chloro-2-hydroxynicotinic acid is non-trivial due to the competing
reactivity of the C2 and C4 positions. The most robust industrial route avoids the non-selective
hydrolysis of 2,4-dichloronicotinic acid (which typically yields the unwanted 2-chloro-4-hydroxy
isomer) and instead utilizes selective deoxychlorination.

Primary Synthetic Route: Selective Chlorination

Precursor: 2,4-Dihydroxynicotinic acid (2,4-dihydroxy-3-pyridinecarboxylic acid).

Mechanism: The C4-hydroxyl group in 2,4-dihydroxypyridines has more "phenolic" character
and is more susceptible to nucleophilic displacement by chloride ions (via activation with
POCIs) than the C2-hydroxyl, which is part of the stable cyclic amide (lactam) system. By
carefully controlling stoichiometry and temperature, the C4 position can be selectively
chlorinated.

Step-by-Step Protocol:

¢ Reagents:

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8653659/
https://www.mdpi.com/2504-3900/41/1/24
https://patents.google.com/patent/WO1992011239A1/en
https://prepchem.com/4-chloro-2-methoxyimino-3-oxobutyric-acid/
https://www.benchchem.com/product/b1592073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

2,4-Dihydroxynicotinic acid (1.0 eq)

o

Phosphorus oxychloride (POCIs) (1.1-1.5 eq)

[¢]

Catalytic DMF (Dimethylformamide)

[¢]

Solvent: Acetonitrile or neat POCIs (if carefully monitored).

e Procedure:

o Setup: Charge a dry glass-lined reactor with 2,4-dihydroxynicotinic acid and acetonitrile
under N2 atmosphere.

o Activation: Add catalytic DMF (0.1 eq).
o Chlorination: Add POCIs dropwise at 0-5 °C to control the exotherm.

o Reaction: Heat the mixture to 60—70 °C (Do not reflux vigorously, as this promotes 2,4-
dichlorination). Monitor via HPLC for the disappearance of starting material.

o Quench: Cool to room temperature and pour the reaction mixture slowly into crushed
ice/water with vigorous stirring.

o Isolation: Adjust pH to ~3—4 using saturated Sodium Acetate or dilute NaOH. The product
precipitates as a solid.

o Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water
(1:1) to remove trace 2,4-dichloro impurities.

* Yield: Typically 65—75%.

Part 3: Reactivity & Derivatization (SAR Map)

The molecule serves as a trifunctional scaffold. Understanding the reactivity order is critical for
designing multi-step syntheses.

C4-Chlorine: The Electrophilic "Warhead"

o Reactivity: High. Susceptible to SnAr (Nucleophilic Aromatic Substitution).[5]
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» Application: Displacement by amines (anilines, aliphatic amines), thiols, or alkoxides. This is
the primary method for introducing diversity in kinase inhibitor libraries.

o Conditions: Mild heating (40-80 °C) in DMF or Ethanol with a base (DIPEA or K2CO3).

C3-Carboxylic Acid: The Anchoring Group

» Reactivity: Moderate. Standard carboxylic acid transformations.

» Application: Amide coupling (EDC/HOBU), esterification, or decarboxylation (at high
temperatures >200 °C) to yield 4-chloro-2-pyridone.

N1/ C2-Oxygen: The Tautomeric Handle

e Reactivity: Low to Moderate.

o Application: N-alkylation vs. O-alkylation. Under basic conditions (NaH/DMF), alkylation often
occurs at N1 (forming N-substituted pyridones). O-alkylation (forming 2-alkoxypyridines)
requires specific silver salts (Ag2COs) or specific leaving groups.

Part 4: Visualizing the Chemistry
Figure 1: Synthesis and Reactivity Logic
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Caption: Selective synthesis pathway from 2,4-dihydroxynicotinic acid and subsequent
divergence points for medicinal chemistry.
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Part 5: Applications in Drug Discovery
Kinase Inhibitor Scaffolds

The 4-chloro group is frequently replaced by bulky aniline derivatives to target the ATP-binding
pocket of kinases. The 2-pyridone motif (lactam) can serve as a hydrogen bond donor/acceptor
pair, mimicking the hinge region interactions of adenine.

Antibacterial Agents

Derivatives of 4-chloro-2-hydroxynicotinic acid are structural analogs of the quinolone
antibiotics. Cyclization of the C3-acid and N1-amine side chains can yield bicyclic
naphthyridinone cores, known for DNA gyrase inhibition.

Fragment-Based Screening

Due to its low molecular weight (173.55 Da) and high ligand efficiency, this molecule is an ideal
"fragment” for crystallographic screening, offering vectors for growth at C4 (hydrophobic) and
C3 (solubilizing/bonding).

Part 6: Safety & Handling (MSDS Highlights)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

e Storage: Store at 2—8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (acid chloride
formation possible if activated).

¢ Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber
(contains Nitrogen and Chlorine).
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¢ Tautomeric Polymorphism of Hydroxynicotinic Acids Source: University of Kentucky /
ResearchGate Crystallographic data confirming the keto-enol tautomerism relevant to this
scaffold. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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